2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate

Catalog No.
S8254212
CAS No.
M.F
C11H23Cl2N3O
M. Wt
284.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine d...

Product Name

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate

IUPAC Name

2-[2-(2-methylimidazol-1-yl)ethyl]piperidine;hydrate;dihydrochloride

Molecular Formula

C11H23Cl2N3O

Molecular Weight

284.22 g/mol

InChI

InChI=1S/C11H19N3.2ClH.H2O/c1-10-12-7-9-14(10)8-5-11-4-2-3-6-13-11;;;/h7,9,11,13H,2-6,8H2,1H3;2*1H;1H2

InChI Key

JQBIRXFMRCUDRA-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CCC2CCCCN2.O.Cl.Cl

Canonical SMILES

CC1=NC=CN1CCC2CCCCN2.O.Cl.Cl
  • Medicinal Chemistry: The molecule contains an imidazole ring, a common functional group found in many biologically active molecules. This suggests researchers might be exploring its potential as a lead compound for drug discovery efforts. Imidazole derivatives have been investigated for various therapeutic applications, including treatment of cancer, neurodegenerative diseases, and infectious diseases [].
  • Ion Channels: The presence of a piperidine ring suggests the molecule might interact with ion channels, which are essential for regulating various cellular processes. Research has shown that some piperidine derivatives can modulate the activity of specific ion channels [].

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate is a chemical compound characterized by its unique structure, which includes a piperidine ring and an imidazole moiety. Its molecular formula is C₁₁H₂₁Cl₂N₃O, and it has a molecular weight of approximately 266.2 g/mol. The compound is often used in research settings due to its potential biological activities and therapeutic applications .

Typical of piperidine derivatives, including:

  • N-alkylation: The nitrogen atom in the piperidine ring can react with alkyl halides to form more complex structures.
  • Acylation: It can undergo acylation reactions to introduce acyl groups, enhancing its pharmacological properties.
  • Hydrochloride formation: The dihydrochloride form indicates that the compound can react with hydrochloric acid, leading to improved solubility and stability for pharmaceutical formulations .

Research indicates that 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate exhibits significant biological activity, particularly in the context of neurodegenerative diseases. It has been noted for its ability to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease and other neurological disorders. This makes it a candidate for therapeutic applications in treating conditions such as Alzheimer's disease, multiple sclerosis, and other cognitive impairments .

The synthesis of this compound typically involves several steps:

  • Formation of the imidazole ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Piperidine synthesis: The piperidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
  • Combination: The imidazole and piperidine components are combined through alkylation or other coupling reactions.
  • Salt formation: Finally, the dihydrochloride salt is formed by reacting the base with hydrochloric acid .

The primary applications of 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate include:

  • Pharmaceutical Development: It is being explored as a potential treatment for neurodegenerative diseases due to its inhibitory effects on amyloid-beta production.
  • Research Tool: Used in various biological studies to understand mechanisms related to neurological disorders and potential therapeutic pathways .
  • Chemical Building Block: It serves as an intermediate in the synthesis of more complex pharmaceutical agents.

Studies on the interactions of this compound with biological systems are ongoing. Preliminary findings suggest that it may interact with specific receptors involved in neurodegenerative processes. Its mechanism of action likely involves modulation of neurotransmitter systems and inhibition of pathological protein aggregation . Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate. Here are some notable examples:

Compound NameStructureUnique Features
2-[2-(1-methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochlorideSimilar imidazole-piperidine structureDifferent methyl substitution on imidazole
1-MethylpiperidinePiperidine base structureLacks imidazole component; simpler structure
4-MethylimidazoleImidazole base structureNo piperidine; used in food chemistry

These compounds highlight the unique combination of imidazole and piperidine in 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate, which may contribute to its distinct biological activities and therapeutic potential compared to others .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

283.1218178 g/mol

Monoisotopic Mass

283.1218178 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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